molecular formula C13H21N3O6S2 B1668444 卡利波利特甲磺酸盐 CAS No. 159138-81-5

卡利波利特甲磺酸盐

货号 B1668444
CAS 编号: 159138-81-5
分子量: 379.5 g/mol
InChI 键: FNDLQABGYJQJPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cariporide Mesylate is a selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor . It has been investigated for use/treatment in cardiac surgery .


Molecular Structure Analysis

Cariporide Mesylate has a chemical formula of C13H21N3O6S2, with an exact mass of 379.09 and a molecular weight of 379.440 . The elemental analysis shows that it contains Carbon (41.15%), Hydrogen (5.58%), Nitrogen (11.07%), Oxygen (25.30%), and Sulfur (16.90%) .


Chemical Reactions Analysis

Cariporide has been shown to induce apoptosis in MCF-7/ADR cells, associated with the intracellular accumulation of doxorubicin and G0/G1 cell cycle arrest . Moreover, cariporide decreased MDR1 expression and activated cleaved caspase-3 and caspase-9, promoting caspase-independent apoptosis in vitro .

科学研究应用

心脏保护作用

  • 心肌离子稳态:卡利波利特具有心脏保护作用,但如果在缺血/再灌注事件发生前中断其慢性治疗,则可能变得有害。这会导致质子挤出器的基因和蛋白质表达发生变化,从而影响心肌离子稳态 (Bourahla 等,2011 年)
  • 去甲肾上腺素和肌红蛋白释放:卡利波利特减少了心肌缺血/再灌注期间去甲肾上腺素和肌红蛋白的释放,表明其在这种情况下的缓解心脏损伤的潜力 (Sakurai 等,2014 年)
  • 预防温热缺血/再灌注损伤:在离体大鼠肺模型中,发现卡利波利特可以防止温热缺血/再灌注损伤,可能通过影响脂质过氧化和抗氧化机制等细胞机制 (Lin 等,2010 年)

癌症研究

  • 多形性胶质母细胞瘤:卡利波利特可以在多形性胶质母细胞瘤中诱导细胞内酸化,帮助定位侵袭性脑肿瘤 (Albatany 等,2018 年)
  • 白血病血管生成:卡利波利特抑制 NHE1 会导致 K562 白血病的血管生成减少,影响肿瘤生长和微血管密度 (Gao 等,2011 年)
  • 耐药性乳腺癌:卡利波利特增强了耐药性乳腺癌细胞对化疗的敏感性,可能通过调节 NHE1 表达和激活凋亡途径 (Chen 等,2019 年)

干细胞研究

  • 间充质干细胞分化:卡利波利特影响人脐带来源的间充质干细胞的分化,特别是增强成骨分化,而不影响成脂分化 (Gao 等,2014 年)

器官移植和保存

  • 大隐静脉保护:卡利波利特对冠状动脉旁路移植中的大隐静脉显示出保护作用。它减少了活性氧物质和细胞凋亡的产生,这在移植背景下至关重要 (Lin 等,2020 年)
  • 供体心脏保护:该药物对大鼠移植的离体供体心脏显示出保护作用,表明其在心脏移植手术中的潜在用途 (丁振源,2012 年)

抑制活性与化学合成

  • NHE1 抑制剂合成:合成了苯甲酰胍衍生物(包括比卡利波利特更有效的 NHE1 抑制剂的化合物),它们的合成和抑制活性突出了正在进行的开发更有效的 NHE1 抑制剂的研究 (Jin 等,2011 年)

其他应用

  • 神经保护:卡利波利特通过抑制线粒体 Ca2+ 超载来防止谷氨酸诱导的坏死性神经元死亡,表明其神经保护潜力 (Lee & Jung, 2012)
  • 烧伤引起的器官损伤:卡利波利特通过减轻全身炎症反应来缓解烧伤引起的多个器官损伤,突出了其在烧伤患者治疗中的潜力 (Yang 等,2013 年)

未来方向

Cariporide could become a new, slightly toxic and effective anticancer agent in different human malignancies . It has been suggested that NHE1 may be a novel adjuvant therapeutic candidate for the treatment of resistant breast cancer . Further clinical trials are needed to evaluate the potential beneficial cardiovascular effects of ENaC blockade .

属性

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDLQABGYJQJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047344
Record name Cariporide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cariporide mesylate

CAS RN

159138-81-5
Record name Cariporide mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cariporide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide; methanesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARIPORIDE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0543W2JFRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cariporide mesylate
Reactant of Route 2
Reactant of Route 2
Cariporide mesylate
Reactant of Route 3
Cariporide mesylate
Reactant of Route 4
Cariporide mesylate
Reactant of Route 5
Reactant of Route 5
Cariporide mesylate
Reactant of Route 6
Reactant of Route 6
Cariporide mesylate

Citations

For This Compound
18
Citations
A Graul, J Prous, J Castaner - Drugs Future, 1997 - hero.epa.gov
IPA COPYRIGHT: ASHP The synthesis, pharmacology, mechanism of action, and clinical efficacy of the cardioprotectant (4-isopropyl-3-(methylsulfonyl) benzoyl) guanidine …
Number of citations: 8 hero.epa.gov
M Mączewski, A Beręsewicz - European journal of pharmacology, 2003 - Elsevier
Inhibition of Na + /H + (NHE) and Na + /Ca 2+ (NCE) exchangers prevents myocardial ischemia/reperfusion injury by preventing cardiomyocyte Ca 2+ overload. We hypothesized that it …
Number of citations: 46 www.sciencedirect.com
CG Wermuth - Drug discovery today, 2006 - Elsevier
Selective optimization of side activities of drug molecules (the SOSA approach) is an intelligent and potentially more efficient strategy than HTS for the generation of new biological …
Number of citations: 174 www.sciencedirect.com
TJ Shafer, JP Brown, B Lynch… - Toxicological …, 2019 - academic.oup.com
Thousands of chemicals to which humans are potentially exposed have not been evaluated for potential developmental neurotoxicity (DNT), driving efforts to develop a battery of in vitro …
Number of citations: 34 academic.oup.com
I Andreadou, EK Iliodromitis, M Koufaki… - Mini reviews in …, 2008 - ingentaconnect.com
Ischemic preconditioning (PC) and postconditioning (PostC) are endogenous mechanisms of protection of the ischemic heart. In brief, short cycles of sublethal ischemia separated by …
Number of citations: 57 www.ingentaconnect.com
I Andreadou, EK Iliodromitis, M Koufaki… - Current medicinal …, 2008 - ingentaconnect.com
Despite current optimal treatment, the morbidity and mortality of coronary heart disease remain significant worldwide and open the way for the development of novel cardioprotective …
Number of citations: 34 www.ingentaconnect.com
WR Tracey, MC Allen, DE Frazier… - Cardiovascular drug …, 2003 - Wiley Online Library
The sodium‐hydrogen exchanger isoform‐1 (NHE‐1) plays an important role in the myocardial response to ischemia‐reperfusion; inhibition of this exchanger protects against ischemic …
Number of citations: 58 onlinelibrary.wiley.com
DR Knight, AH Smith, DM Flynn, JT MacAndrew… - … of Pharmacology and …, 2001 - ASPET
The cardioprotective efficacy of zoniporide (CP-597,396), a novel, potent, and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), was evaluated both in vitro and …
Number of citations: 102 jpet.aspetjournals.org
P Beriplast - search.proquest.com
Aventis Pharma, which has temporary headquarters in Parsippany NJ, is profiled. Aventis Pharma's R&D efforts are directed toward anti-infective agents, arthritis and bone therapies, …
Number of citations: 0 search.proquest.com
B Le Grand, C Pignier, R Létienne… - Journal of medicinal …, 2009 - ACS Publications
We report the discovery of a selective, potent inhibitor of the late current mediated by the cardiac isoform of the sodium channel (Na V 1.5). The compound, 3,4-dihydro-N-[(2S)-3-[(2-…
Number of citations: 18 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。